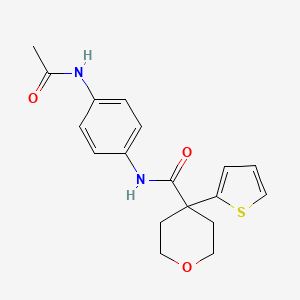

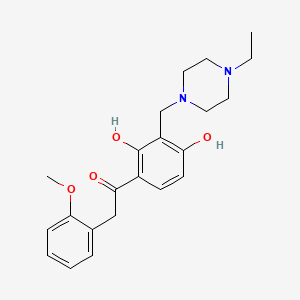

![molecular formula C21H16N2O3 B2708996 N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-60-0](/img/structure/B2708996.png)

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound with the molecular formula C21H16N2O3 . It is a complex organic compound that belongs to the class of chromenopyridines .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a multicomponent reaction (MCR) involving salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones . This complex “domino” transformation includes Knoevenagel condensation of salicylaldehyde with malononitrile dimer, Michael addition of 4-hydroxypyridine-2(1H)-one, double Pinner-type reaction cyclization, and isomerization with following protonation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromeno[2,3-b]pyridine scaffold, which is a rigid heterocyclic system . This structure determines the orientation type of different functional substituents for target recognition .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include Knoevenagel condensation, Michael addition, double Pinner-type reaction cyclization, and isomerization . These reactions are part of a one-pot multicomponent process .Aplicaciones Científicas De Investigación

Anticancer Activity

A study conducted by Ghada E. Abd El Ghani, M. A. Elmorsy, and Mona E. Ibrahim (2022) focused on the synthesis of chromeno[4,3-b]pyridine derivatives, including structures similar to N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, for potential anticancer applications. These compounds underwent molecular docking and binding energy analysis to assess their anticancer activities, particularly against breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited high activity, highlighting the potential of these compounds in cancer treatment strategies. The structures of these compounds were confirmed using various spectroscopic methods, demonstrating the role of the oxolone moiety in their interaction and efficacy against cancer cells (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

Material Science Applications

M. Nechifor (2009) reported on the synthesis and properties of novel poly(coumarin-amide)s, using a compound structurally related to N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide. These aromatic polyamides, incorporating photosensitive coumarin groups, were studied for their potential in material science. The research examined their thermal properties, solubility, and molecular weight, indicating their suitability for applications requiring materials with specific thermal and solubility characteristics. The findings suggest these compounds could be useful in developing new materials with desirable photosensitive and thermal properties (M. Nechifor, 2009).

Propiedades

IUPAC Name |

N-benzyl-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-13-16(20(25)22-12-14-7-3-2-4-8-14)11-17-19(24)15-9-5-6-10-18(15)26-21(17)23-13/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICSUUWKWTQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

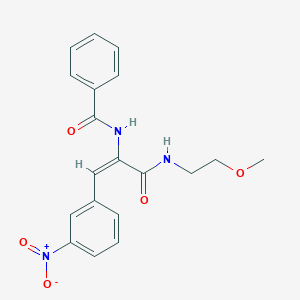

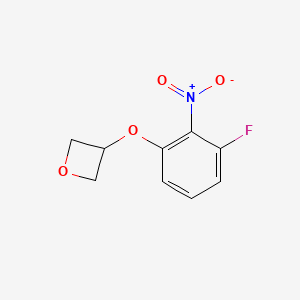

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)

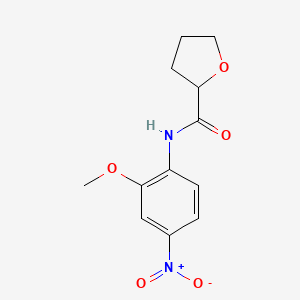

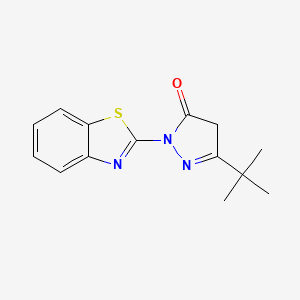

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)

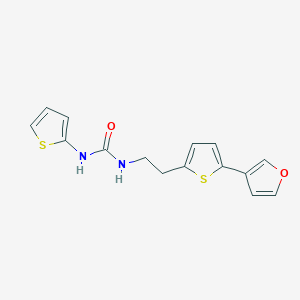

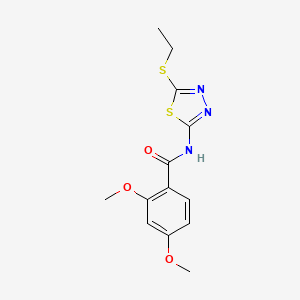

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)